![molecular formula C15H15ClN2O2S B2454156 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide CAS No. 1436044-88-0](/img/structure/B2454156.png)
2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods such as X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These methods have been used to confirm the absolute configurations of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, infrared spectroscopy can be used to identify functional groups present in the compound .Scientific Research Applications
- Research : Some studies have evaluated the antioxidant potential of derivatives related to 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide. Notably, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant antioxidant activity.
- Research : While not directly related to 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide, studies have explored novel pyrazole-carboxamides with sulfonamide moieties as potent carbonic anhydrase inhibitors . These compounds could have therapeutic implications.
- Research : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained efficiently via a simple one-step reaction . Although not the same compound, this research highlights the importance of related pyridine derivatives.
- Research : Medicinal chemists explore the molecular interactions, structure-activity relationships, and physicochemical properties of various compounds. Investigating derivatives of phenoxy acetamide, including those related to our compound, contributes to drug discovery and safety enhancement .
Antioxidant Properties
Carbonic Anhydrase Inhibition
Synthesis of Fluazifop Precursor
Medicinal Chemistry and Drug Design
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-21(20)10-13(11-6-3-2-4-7-11)18-15(19)12-8-5-9-17-14(12)16/h2-9,13H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNORQCZKIBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methanesulfinyl-1-phenylethyl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.